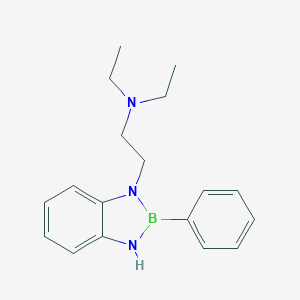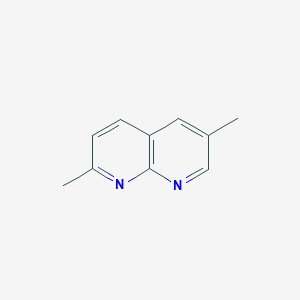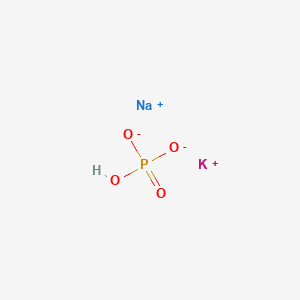
4,5-Diphenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenylisoxazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenylisoxazole is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 4,5-Diphenylisoxazole may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Diphenylisoxazole are not well established. However, studies have shown that this compound has anti-inflammatory and analgesic effects. In addition, 4,5-Diphenylisoxazole has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-Diphenylisoxazole in lab experiments is its high yield synthesis method. This compound is also readily available and easy to handle. However, the main limitation of using 4,5-Diphenylisoxazole is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For the scientific research of 4,5-Diphenylisoxazole include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and developing new synthesis methods and analogs.
Métodos De Síntesis
The synthesis of 4,5-Diphenylisoxazole involves the reaction of phenylhydrazine and benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then oxidized using potassium permanganate to obtain 4,5-Diphenylisoxazole. This method is widely used in the laboratory for the synthesis of 4,5-Diphenylisoxazole due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
4,5-Diphenylisoxazole has a wide range of scientific research applications. It is used as a building block in the synthesis of various biologically active compounds. This compound is also used as a fluorescent probe to study protein-ligand interactions. In addition, 4,5-Diphenylisoxazole is used as a reference standard in analytical chemistry for the detection and quantification of various compounds.
Propiedades
Número CAS |
14677-21-5 |
|---|---|
Nombre del producto |
4,5-Diphenylisoxazole |
Fórmula molecular |
C15H11NO |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
PHHYPNOXXPWYII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3 |
Otros números CAS |
14677-21-5 |
Sinónimos |
4,5-Diphenylisoxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)



